4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
Overview
Description
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a chemical compound that has garnered significant attention in the scientific community due to its potential beneficial properties. It is a hydroxyethyl derivative of rutoside, a flavonoid glycoside found in many plants. This compound is known for its therapeutic applications, particularly in the treatment of chronic venous insufficiency and other vascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under alkaline conditions. The reaction is usually performed in an aqueous or alcoholic medium, with the presence of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ethylene oxide to rutoside in a reactor, followed by purification steps to isolate the desired product. The purification typically involves crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Biology: The compound is studied for its antioxidant properties and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. It reduces capillary permeability and edema by stabilizing the endothelial barrier. The compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation in vascular tissues. The molecular targets include various enzymes and receptors involved in vascular permeability and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison
4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct pharmacological properties. Compared to other hydroxyethyl derivatives of rutoside, it has shown superior efficacy in reducing capillary permeability and improving microcirculation. Its antioxidant properties are also more pronounced, making it a preferred choice for therapeutic applications .
Properties
IUPAC Name |
5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBFEWOXPXFSB-VVSTWUKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185410 | |
Record name | EINECS 250-670-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-50-0, 31511-30-5 | |
Record name | 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 250-670-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 250-670-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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